molecular formula C15H23NO3 B13523893 tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate

tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate

Cat. No.: B13523893
M. Wt: 265.35 g/mol
InChI Key: IZHLHJRMJBENMZ-PHIMTYICSA-N
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Description

tert-Butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl ester group and a spiro junction between a cyclobutane and a cyclopentapyrrole ring system. The presence of multiple chiral centers adds to its stereochemical complexity, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable cyclobutane derivative and introduce the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound may be explored for its potential biological activity. Its spirocyclic structure could interact with biological targets in unique ways, making it a candidate for drug discovery and development .

Industry

In the industrial sector, tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate can be used in the production of specialty chemicals and materials. Its derivatives may find applications in areas such as polymer science and materials engineering .

Mechanism of Action

The mechanism by which tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate exerts its effects depends on its specific interactions with molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable ring systems and functional groups. Examples are:

Uniqueness

What sets tert-butyl (3’aR,6’aS)-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate apart is its specific combination of a spiro junction and multiple chiral centers. This unique structure imparts distinct stereochemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-3'-oxospiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,1'-cyclobutane]-2-carboxylate

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-8-10-4-15(5-11(10)9-16)6-12(17)7-15/h10-11H,4-9H2,1-3H3/t10-,11+

InChI Key

IZHLHJRMJBENMZ-PHIMTYICSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC3(C[C@H]2C1)CC(=O)C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3(CC2C1)CC(=O)C3

Origin of Product

United States

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